molecular formula C10H12O3 B1405497 5-Methoxychroman-4-ol CAS No. 1616526-84-1

5-Methoxychroman-4-ol

Cat. No. B1405497
M. Wt: 180.2 g/mol
InChI Key: DRMDNZOIPVJFPN-UHFFFAOYSA-N
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Description

5-Methoxychroman-4-ol is a chemical compound with the molecular formula C10H12O3 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, such as 5-Methoxychroman-4-ol, has been a subject of several studies . An efficient strategy for the synthesis of novel homoisoflavonoids, [1,3]dioxolo [4,5-g]chromen-8-ones, was developed .


Chemical Reactions Analysis

The chroman-4-one framework, which includes 5-Methoxychroman-4-ol, acts as a major building block in a large class of medicinal compounds . It exhibits a broad variety of remarkable biological and pharmaceutical activities .

Scientific Research Applications

Pharmacological Significance

In the realm of pharmacology, derivatives of 5-Methoxychroman-4-ol have been investigated for their potential therapeutic applications. For instance, the compound Bergapten, or 5-methoxypsoralen (5-MOP), a derivative found in bergamot essential oil and other citrus oils, has demonstrated a range of biological effects. It exhibits antibacterial, anti-inflammatory, hypolipemic, and anticancer properties and is used as a photosensitizing agent in treating skin disorders such as psoriasis and vitiligo. Clinical trials have shown that when combined with UV irradiation, Bergapten can induce significant lesion clearance rates, highlighting its therapeutic potential in dermatological applications (Quetglas-Llabrés et al., 2022).

Environmental and Materials Science Contributions

From an environmental and materials science perspective, the structural motif of 5-Methoxychroman-4-ol contributes to the synthesis of furan derivatives from plant biomass. These derivatives serve as pivotal intermediates in producing sustainable polymers, functional materials, and fuels. The review by Chernyshev et al. highlights the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-methoxy variants, in replacing non-renewable hydrocarbon sources. This transition is crucial for developing a more sustainable chemical industry and reducing reliance on fossil fuels (Chernyshev et al., 2017).

Safety And Hazards

The safety information available indicates that 5-Methoxychroman-4-ol has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Given the significant biological and pharmaceutical activities of 4-chromanone-derived compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could lead to the development of new medicinal compounds .

properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMDNZOIPVJFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257033
Record name 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxychroman-4-ol

CAS RN

1616526-84-1
Record name 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-4-ol, 3,4-dihydro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Kerste - 2020 - archiv.ub.uni-marburg.de
Im Rahmen der vorliegenden Arbeit konnte die erste enantioselektive Totalsynthese von Preussochromon D entwickelt werden. Der Naturstoff konnte dabei in einer Ausbeute von 15% …
Number of citations: 3 archiv.ub.uni-marburg.de

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